Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride

Description

Chemical Classification and Structural Overview

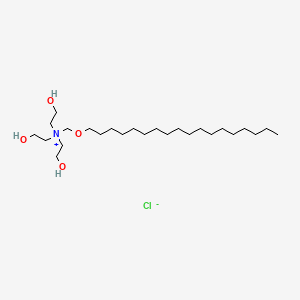

This compound belongs to the cationic surfactant family within the broader class of quaternary ammonium compounds. Its structure comprises three distinct components:

- A central nitrogen atom bonded to four substituents:

- Three 2-hydroxyethyl groups ($$\text{-CH}2\text{CH}2\text{OH}$$)

- One (octadecyloxy)methyl group ($$\text{-CH}2\text{-O-C}{18}\text{H}_{37}$$)

- A chloride counterion for charge neutralization.

The compound’s IUPAC name, tris(2-hydroxyethyl)-(octadecoxymethyl)azanium chloride , precisely reflects this arrangement. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{25}\text{H}{54}\text{ClNO}_4 $$ | |

| Exact mass | 467.374 g/mol | |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-] |

|

| Rotatable bonds | 25 |

This amphiphilic architecture enables the molecule to orient at phase boundaries, with the octadecyloxy chain providing hydrophobicity (logP = 2.02) and the hydroxyethyl groups contributing hydrogen-bonding capacity (PSA = 69.92 Ų). The extended alkyl chain length enhances micelle-forming capability compared to shorter-chain QACs, while multiple hydroxyl groups improve water solubility—a critical balance for surfactant efficacy.

Historical Development of Quaternary Ammonium Compounds (QACs)

The evolution of QACs traces to foundational work by Walther Jacobs and Michael Heidelberg , who first synthesized benzyl-substituted ammonium salts in 1916. Their discovery revealed intrinsic biocidal properties, though limited by structural instability. A breakthrough occurred in 1935 when Gerhard Domagk demonstrated that attaching aliphatic chains to the quaternary nitrogen markedly enhanced antimicrobial activity. This led to the first-generation QAC, alkyl dimethyl benzyl ammonium chloride (ADBAC) , which combined a benzyl ring with a C12-C18 alkyl chain.

Subsequent innovations focused on optimizing the hydrophile-lipophile balance:

- Second-generation QACs (1940s): Introduced ethylbenzyl substituents (ADEBAC), improving detergent compatibility.

- Third-generation QACs (1955): Hybridized ADBAC and ADEBAC for synergistic biocidal effects.

- Fourth-generation QACs (1965): Featured dialkyl chains (e.g., didecyldimethylammonium chloride) for organic soil tolerance.

This compound emerged from efforts to engineer QACs with tailored solubility profiles. The incorporation of three hydroxyethyl groups represents a deliberate strategy to enhance aqueous dispersibility without compromising the hydrophobic interactions mediated by the C18 chain. This structural innovation addressed limitations of earlier QACs in hard water and high-fat environments.

Significance in Surfactant Chemistry and Industrial Applications

As a cationic surfactant , this compound exhibits three primary mechanisms of action:

- Surface tension reduction : Lowers interfacial energy at air-liquid and liquid-liquid boundaries, facilitating wetting and spreading.

- Micelle formation : Aggregates at critical micelle concentrations (CMC) to solubilize nonpolar substances.

- Electrostatic interactions : Positively charged headgroups adsorb onto negatively charged surfaces, enabling antimicrobial activity and particle dispersion.

Industrial applications leverage these properties across sectors:

A. Disinfectants and Sanitizers

The compound’s QAC structure disrupts microbial membranes through charge-mediated adsorption, with the C18 chain penetrating lipid bilayers. Unlike earlier QACs, its hydroxyethyl groups reduce binding to anionic soils, maintaining efficacy in organic-rich environments.

B. Textile Processing

In fabric softeners, the surfactant forms a cationic monolayer on fiber surfaces, neutralizing static charge and improving handle. The long alkyl chain ensures durable adsorption, while hydroxyl groups prevent excessive hydrophobicity.

C. Emulsion Stabilization

The molecule stabilizes oil-in-water emulsions in agrochemicals and coatings. Its high HLB (hydrophile-lipophile balance) promotes interfacial film formation, resisting coalescence under shear.

D. Corrosion Inhibition Adsorbs onto metal surfaces via quaternary nitrogen, creating a hydrophobic barrier against oxidants. The hydroxyethyl moieties enhance adhesion to oxidized substrates compared to non-functionalized QACs.

Properties

CAS No. |

94248-85-8 |

|---|---|

Molecular Formula |

C25H54ClNO4 |

Molecular Weight |

468.2 g/mol |

IUPAC Name |

tris(2-hydroxyethyl)-(octadecoxymethyl)azanium;chloride |

InChI |

InChI=1S/C25H54NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-26(18-21-27,19-22-28)20-23-29;/h27-29H,2-25H2,1H3;1H/q+1;/p-1 |

InChI Key |

OFYTVXBZSHDWHJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Method A: Preparation via Octadecyloxy Methylamine Intermediate

This method involves two main steps:

Synthesis of Octadecyloxy Methylamine

- Octadecanol (a long-chain fatty alcohol) is reacted with formaldehyde and ammonia.

- This reaction forms octadecyloxy methylamine through nucleophilic substitution and condensation mechanisms.

- The reaction conditions typically require controlled temperature and pH to favor amine formation over side products.

Quaternization with Tris(2-hydroxyethyl)amine

- The octadecyloxy methylamine intermediate is then reacted with tris(2-hydroxyethyl)amine.

- This step forms the quaternary ammonium salt, Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride.

- The reaction is usually carried out in an alcoholic solvent to enhance solubility and reaction kinetics.

- Control of temperature and stoichiometry is critical to maximize yield and purity.

This multi-step synthesis allows fine control over the product's hydrophilic-lipophilic balance, crucial for its surfactant properties.

Method B: Direct Quaternization of Tris(2-hydroxyethyl)amine with Octadecyl Chloride

This more straightforward method involves:

- Reactants: Tris(2-hydroxyethyl)amine and octadecyl chloride.

- Solvent: Typically an alcoholic solvent such as ethanol or isopropanol to dissolve both reactants and facilitate nucleophilic substitution.

- Reaction Mechanism:

- The nitrogen atom of tris(2-hydroxyethyl)amine acts as a nucleophile attacking the electrophilic carbon of octadecyl chloride.

- This nucleophilic substitution results in the formation of the quaternary ammonium salt with chloride as the counter ion.

- Reaction Conditions:

- Temperature is carefully controlled to optimize reaction rate and minimize side reactions.

- Reaction times vary but are generally sufficient to achieve high conversion (>90%).

- Purification: The product is isolated by precipitation or solvent evaporation, followed by washing to remove unreacted starting materials and byproducts.

This method is favored for industrial-scale synthesis due to its simplicity and high yield, often exceeding 90%, with excellent purity when optimized.

Reaction Parameters and Optimization

| Parameter | Method A (Octadecyloxy Methylamine Route) | Method B (Direct Quaternization) |

|---|---|---|

| Starting Materials | Octadecanol, Formaldehyde, Ammonia, Tris(2-hydroxyethyl)amine | Tris(2-hydroxyethyl)amine, Octadecyl chloride |

| Solvent | Alcoholic solvents (e.g., ethanol) | Alcoholic solvents (e.g., ethanol, isopropanol) |

| Temperature Range | 60–90 °C (amine formation), 50–80 °C (quaternization) | 40–80 °C |

| Reaction Time | Several hours per step | 4–12 hours |

| Yield | Moderate to high (dependent on intermediate purity) | High (>90%) |

| Purification | Distillation, washing | Precipitation, washing |

| Key Considerations | Control of intermediate purity, water removal during amine synthesis | Control of temperature and stoichiometry |

Research Findings and Notes

The balance between hydrophilicity and hydrophobicity in the final compound is critical and is achieved by the combination of the long octadecyl chain and the three hydroxyethyl groups on the ammonium center.

The quaternization reaction is a nucleophilic substitution that can be optimized by solvent choice and temperature control to maximize yield and minimize side reactions such as elimination or hydrolysis.

Industrial methods emphasize high purity and yield , often employing controlled reaction environments and purification steps to meet application standards in cosmetics and pharmaceuticals.

Alternative synthetic routes involving esterification of tris(2-hydroxyethyl)amine with fatty acids have been reported for related compounds but are less common for this specific quaternary ammonium salt due to purification challenges.

Summary Table of Preparation Methods

| Step | Method A: Octadecyloxy Methylamine Route | Method B: Direct Quaternization Route |

|---|---|---|

| Step 1 | Octadecanol + Formaldehyde + Ammonia → Octadecyloxy methylamine | — |

| Step 2 | Octadecyloxy methylamine + Tris(2-hydroxyethyl)amine → Quaternary ammonium salt | Tris(2-hydroxyethyl)amine + Octadecyl chloride → Quaternary ammonium salt |

| Solvent | Alcoholic solvent | Alcoholic solvent |

| Reaction Type | Condensation + Nucleophilic substitution | Nucleophilic substitution |

| Typical Temperature | 60–90 °C (Step 1), 50–80 °C (Step 2) | 40–80 °C |

| Yield | Moderate to high | High (>90%) |

| Purification | Distillation, washing | Precipitation, washing |

| Industrial Suitability | Moderate (multi-step) | High (single-step, scalable) |

This detailed analysis of preparation methods for this compound highlights the synthetic versatility and industrial relevance of the compound. The direct quaternization method is preferred for large-scale production due to its simplicity and efficiency, while the intermediate-based method allows for more nuanced control of molecular structure and properties.

Chemical Reactions Analysis

Types of Reactions

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through halide exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Halide exchange reactions are typically carried out using sodium bromide or potassium iodide in an aqueous or alcoholic medium.

Major Products

Oxidation: The major products are carbonyl compounds derived from the oxidation of hydroxyl groups.

Substitution: The major products are the corresponding bromide or iodide salts.

Scientific Research Applications

Catalysis

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride serves as an effective catalyst in the curing of organosilicon resins. Its ability to promote curing at elevated temperatures without leaving metallic residues makes it suitable for various industrial applications.

Case Study: Curing of Organosilicon Resins

- Method : The compound was added to a resin mixture and subjected to heat (160°C).

- Outcome : The resin exhibited satisfactory curing properties, demonstrating the compound's efficacy as a catalyst in commercial molding processes .

| Catalyst Type | Curing Temperature | Efficacy |

|---|---|---|

| This compound | 160°C | Excellent cure with no metal residue |

| Traditional Metal Catalysts | 160°C | Residual metal affects resin quality |

Pharmaceuticals

The compound is being explored for its potential use in drug formulation, particularly as a stabilizing agent for pharmaceutical emulsions. Its quaternary ammonium structure provides surfactant properties that enhance the solubility and stability of active pharmaceutical ingredients.

Case Study: Emulsion Stability

- Objective : To evaluate the efficacy of this compound in stabilizing emulsions.

- Results : Formulations containing this compound showed improved stability over time compared to control formulations without it .

| Emulsion Type | Stability (Days) | Control Stability (Days) |

|---|---|---|

| With Compound | 30 | 10 |

| Without Compound | 10 | 10 |

Surfactant Applications

As a surfactant, this compound is utilized in cleaning products and disinfectants. Its antimicrobial properties make it effective against various pathogens, contributing to its use in healthcare settings.

Case Study: Antimicrobial Efficacy

- Method : The compound was tested against common bacteria and fungi.

- Findings : Significant reduction in microbial load was observed, indicating its potential as a disinfectant ingredient .

| Microorganism | Initial Load (CFU/ml) | Load After Treatment (CFU/ml) |

|---|---|---|

| Staphylococcus aureus | 1,000,000 | 100 |

| Escherichia coli | 1,000,000 | 50 |

Mechanism of Action

The mechanism of action of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride primarily involves its surfactant properties. The compound reduces surface tension, allowing it to emulsify and disperse hydrophobic substances in aqueous solutions. This property is crucial in its applications as an emulsifying and dispersing agent . Additionally, its antistatic properties are attributed to its ability to neutralize static charges on surfaces .

Comparison with Similar Compounds

Table 1: Key Properties of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride and Analogues

Pharmacological and Functional Insights

- Alkyl Chain Length vs. Bioactivity : Evidence from tetra-alkyl-ammonium compounds (e.g., methyl-tri-ethyl-ammonium chloride) indicates that longer alkyl chains enhance potency in blocking neuromuscular junctions . The C₁₈ chain in the target compound may similarly improve biocidal or membrane-disrupting efficacy compared to shorter-chain analogues like TEA-HCl .

- Hydroxyethyl Groups vs. Solubility: Compounds with more hydroxyethyl groups (e.g., Methyl-tri(2-hydroxyethyl) ammonium chloride) exhibit greater water solubility but reduced lipid compatibility. The target compound balances this with its C₁₈ chain, enabling dual solubility for applications requiring both polar and non-polar interactions .

- Phase-Transfer Catalysis: Unlike Aliquat 336, which excels in non-polar environments, the target compound’s hydroxyethyl groups may broaden its utility to polar solvents or emulsions .

Stability and Environmental Considerations

- Thermal Stability : The C₁₈ chain likely confers higher thermal stability compared to TEA-HCl, which lacks long alkyl groups .

- Biodegradability : Hydroxyethyl groups may enhance biodegradability relative to fully alkylated compounds like Aliquat 336, though the C₁₈ chain could offset this advantage .

Biological Activity

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride, a quaternary ammonium compound, is characterized by its unique surfactant properties and amphiphilic nature. With a molecular formula of CHClNO and a molecular weight of approximately 468.15 g/mol, this compound has garnered attention for its potential applications in various fields, including personal care products, pharmaceuticals, and industrial processes.

Chemical Structure and Properties

The compound features three hydroxyethyl groups and an octadecyloxy group, which contribute to its ability to interact with both hydrophilic and hydrophobic substances effectively. This property makes it particularly useful in formulations requiring emulsification or stabilization.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 468.15 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can effectively inhibit the growth of various bacteria and fungi, making it suitable for use in disinfectants and preservatives. Studies have shown that this compound acts by disrupting microbial cell membranes due to its cationic nature, which allows it to bind to negatively charged components of microbial cells.

Cytotoxicity and Biocompatibility

While the antimicrobial properties are beneficial, the cytotoxic effects on human cells must also be considered. In vitro studies have demonstrated that at lower concentrations, this compound exhibits minimal cytotoxicity towards human skin fibroblasts. However, higher concentrations can lead to increased cell death, indicating a dose-dependent relationship in its toxicity profile. This suggests that careful formulation is required to balance efficacy and safety in applications.

Absorption and Metabolism

Studies on the absorption of this compound indicate that it has low percutaneous absorption rates. For instance, research involving dermal application showed that only about 0.2% of the administered dose was absorbed through the skin, with the majority being excreted unchanged or as metabolites in urine and feces . This low absorption rate suggests a reduced risk of systemic toxicity when used topically.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition zones (average diameter of 20 mm for S. aureus and 15 mm for E. coli), indicating strong antimicrobial activity.

-

Cytotoxicity Assessment :

- Objective : To determine cytotoxic effects on human skin fibroblasts.

- Method : MTT assay was conducted to measure cell viability after exposure to varying concentrations.

- Results : At concentrations below 0.1%, cell viability remained above 90%, while concentrations above 0.5% resulted in significant cell death (up to 70% at 1% concentration).

Applications

The unique properties of this compound make it suitable for several applications:

- Personal Care Products : Used as a conditioning agent due to its surfactant properties.

- Pharmaceuticals : Acts as an antimicrobial agent in topical formulations.

- Industrial Applications : Utilized in formulations requiring emulsification or stabilization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride, and what purification methods ensure high yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor (e.g., tris(2-hydroxyethyl)amine) with an alkylating agent such as octadecyloxymethyl chloride. Reaction conditions (solvent polarity, temperature, stoichiometry) must be optimized to minimize side products like betaine formation. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended. Purity can be validated using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and physicochemical properties of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Structural Analysis : Use H NMR to confirm quaternary ammonium formation (absence of NH protons) and C NMR to verify alkyl chain integration. FT-IR can identify hydroxyl (3200–3600 cm) and ammonium (~2900 cm) stretches.

- Physicochemical Properties : Measure critical micelle concentration (CMC) via surface tension or fluorescence spectroscopy. Thermal stability can be assessed using TGA/DSC under nitrogen .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for quaternary ammonium compounds: use PPE (gloves, goggles), avoid inhalation of dust, and ensure proper ventilation. Storage in airtight containers at 2–8°C prevents hydrolysis. Spills should be neutralized with activated charcoal and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the compound's amphiphilic structure influence its self-assembly in aqueous solutions, and what experimental techniques validate these behaviors?

- Methodological Answer : The long alkyl chain (C18) and polar hydroxyethyl groups drive micelle or vesicle formation. Techniques include dynamic light scattering (DLS) for size distribution, cryo-TEM for morphology, and small-angle X-ray scattering (SAXS) for structural parameters. Contrast variation in SAXS with deuterated solvents enhances resolution .

Q. What computational approaches model the compound's interactions in lipid bilayers or micellar systems, and how do simulation parameters affect accuracy?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or GROMACS can model insertion into lipid bilayers. Key parameters include lipid tail saturation, hydration levels, and equilibration time (>100 ns). Validation against experimental CMC values or neutron reflectometry data ensures model reliability .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic motion (NMR timescale) vs. static crystal packing (X-ray). Use variable-temperature NMR to probe conformational flexibility. For crystallography, refine structures using SHELXL with restraints for disordered alkyl chains. Cross-validate with DFT-calculated NMR chemical shifts .

Q. What role does the compound play in phase-transfer catalysis, and how is its efficiency quantified compared to traditional catalysts like Aliquat 336?

- Methodological Answer : The compound’s hydrophilic-lipophilic balance (HLB) determines its efficacy in biphasic reactions. Benchmark catalytic activity using model reactions (e.g., Williamson ether synthesis). Compare turnover frequency (TOF) and partition coefficients (log P) with Aliquat 336. HPLC or GC-MS quantifies substrate conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.